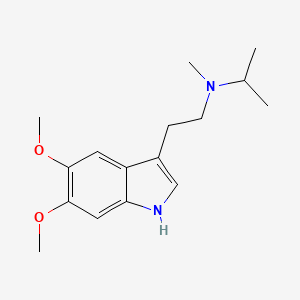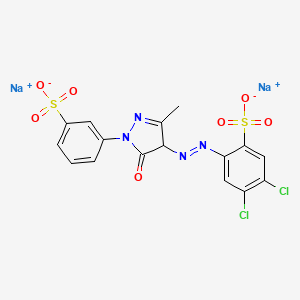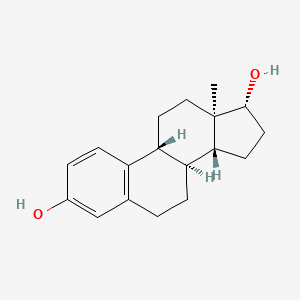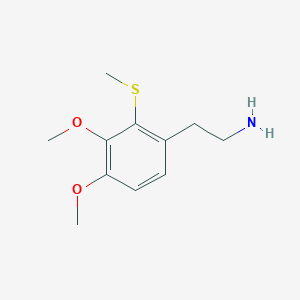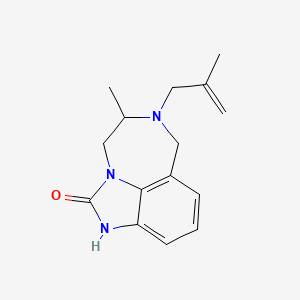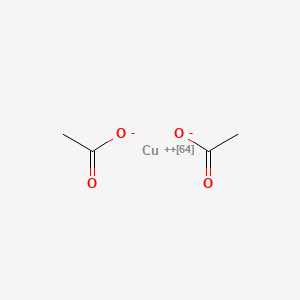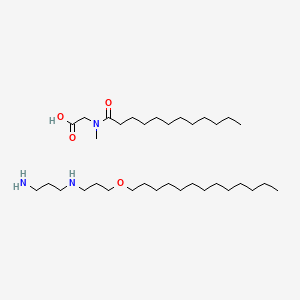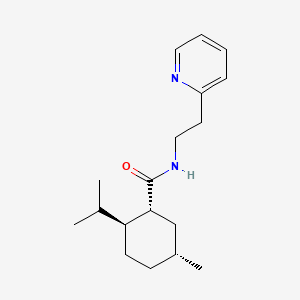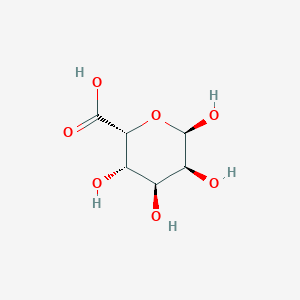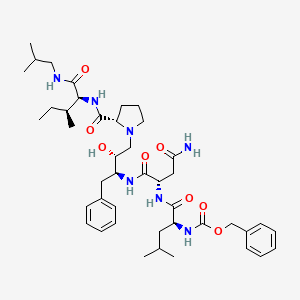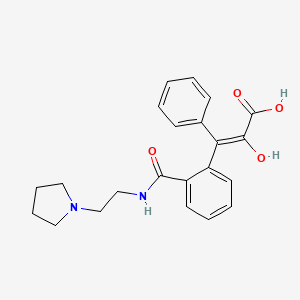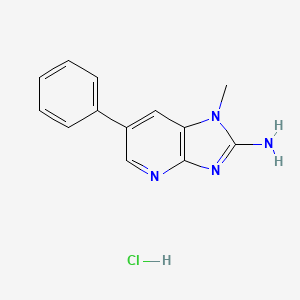
PhIP.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PhIP.HCl, also known as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine hydrochloride, is a heterocyclic amine that is commonly found in cooked meats. It is formed at high temperatures from the reaction between creatine or creatinine, amino acids, and sugars. This compound is known for its mutagenic and carcinogenic properties, making it a compound of significant interest in toxicology and cancer research .
準備方法
Synthetic Routes and Reaction Conditions
PhIPHCl can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditionsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of PhIP.HCl involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and yield, making it suitable for research and industrial applications .
化学反応の分析
Types of Reactions
PhIP.HCl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their biological activity and toxicity .
科学的研究の応用
PhIP.HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study heterocyclic amine chemistry and reaction mechanisms.
Biology: Studied for its mutagenic and carcinogenic properties, particularly in relation to DNA damage and repair mechanisms.
Medicine: Investigated for its role in cancer development and potential as a biomarker for dietary exposure to carcinogens.
Industry: Used in the food industry to study the formation of harmful compounds during cooking and to develop methods to reduce their formation
作用機序
PhIP.HCl exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, which convert it into reactive intermediates that can bind to DNA. This process involves various molecular targets and pathways, including the activation of DNA repair mechanisms and the induction of oxidative stress .
類似化合物との比較
PhIP.HCl is similar to other heterocyclic amines such as:
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
- 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (DiMeIQx)
Compared to these compounds, this compound is unique due to its specific formation conditions and its relatively higher abundance in cooked meats. It also has distinct mutagenic and carcinogenic properties, making it a critical compound for studying the health risks associated with dietary exposure to heterocyclic amines .
特性
CAS番号 |
271241-42-0 |
|---|---|
分子式 |
C13H13ClN4 |
分子量 |
260.72 g/mol |
IUPAC名 |
1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H12N4.ClH/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14;/h2-8H,1H3,(H2,14,15,16);1H |
InChIキー |
HXHJWFHXXVSWAW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


